molecular formula C15H24O9 B1236779 Leonuridine CAS No. 50906-66-6

Leonuridine

Cat. No. B1236779
CAS RN: 50906-66-6
M. Wt: 348.34 g/mol
InChI Key: VELYAQRXBJLJAK-MJSCJBMMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leonuridine is a terpene glycoside.

Scientific Research Applications

Cardiovascular Benefits

  • Leonurine exhibits significant cardiovascular benefits, including hypotensive and neuroprotective effects. It is primarily used in Traditional Chinese Medicine (TCM) for treating gynecological and cardiovascular disorders. A developed HPLC method has enabled precise quality control of leonurine in TCM medicines (Kuchta, Ortwein, & Rauwald, 2012).
  • SCM-198 has been found to reduce the progression of atherosclerotic lesions and improve vascular function in rabbits, suggesting its potential as a treatment for atherosclerosis (Zhang et al., 2012).

Neuroprotective Effects

  • Research indicates that SCM-198 (leonurine) is effective against ischemia-reperfusion injury, maintaining blood-brain barrier (BBB) integrity, potentially offering therapeutic benefits for ischemic stroke (Zhang et al., 2017).
  • Leonurine also demonstrates antidepressant-like effects in mice, suggesting its potential for treating major depression. Its mechanism may involve the improvement of monoamine neurotransmitters and inhibition of neuroinflammation (Jia et al., 2017).

Antioxidant and Anti-inflammatory Properties

  • Leonurine has been shown to protect against tumor necrosis factor-α-mediated inflammation in human endothelial cells. It suppresses NF-κB activation, indicating potential use for inflammatory vascular diseases (Liu et al., 2012).
  • It also demonstrates protective effects against oxidative stress-induced podocyte injury, suggesting its application in preventing glomerular diseases (Liu et al., 2018).

Cardioprotective Mechanism

  • Leonurine improves cardiac recovery in chronic myocardial ischemia in rats, possibly through anti-apoptotic effects mediated by the PI3K/Akt signaling pathway. This indicates its potential in treating ischemic heart diseases (Liu, Pan, Gong, & Zhu, 2010).

Other Applications

  • The compound has been studied for its versatility in treating various pathologic processes including oxidative stress, inflammation, fibrosis, apoptosis, and metabolic disorders (Li et al., 2019).
  • Research on leonurine's neuroprotective effect on ischemic stroke is ongoing, providing insights into its therapeutic potential for recovery and prevention of stroke (Wu, He, Tan, & Zhang, 2021).

properties

CAS RN

50906-66-6

Molecular Formula

C15H24O9

Molecular Weight

348.34 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(5,7-dihydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C15H24O9/c1-15(21)4-7(17)6-2-3-22-13(9(6)15)24-14-12(20)11(19)10(18)8(5-16)23-14/h2-3,6-14,16-21H,4-5H2,1H3/t6?,7?,8-,9?,10-,11+,12-,13?,14+,15?/m1/s1

InChI Key

VELYAQRXBJLJAK-MJSCJBMMSA-N

Isomeric SMILES

CC1(CC(C2C1C(OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O

SMILES

CC1(CC(C2C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O

Canonical SMILES

CC1(CC(C2C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O

Other CAS RN

50906-66-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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